![molecular formula C16H25NO3 B5709004 N-(1-isopropyl-2-methylpropyl)-2-(4-methoxyphenoxy)acetamide](/img/structure/B5709004.png)
N-(1-isopropyl-2-methylpropyl)-2-(4-methoxyphenoxy)acetamide
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Overview
Description
N-(1-isopropyl-2-methylpropyl)-2-(4-methoxyphenoxy)acetamide is a chemical compound that has gained attention in scientific research due to its potential therapeutic properties. It is commonly referred to as "IMPA" and is a member of the amide class of compounds.
Mechanism of Action
The exact mechanism of action of IMPA is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes and signaling pathways involved in cancer growth and inflammation. IMPA has been shown to inhibit the activity of cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), enzymes that play a role in inflammation and cancer growth.
Biochemical and Physiological Effects:
IMPA has been shown to have antioxidant and neuroprotective effects in animal models. Additionally, IMPA has been shown to reduce inflammation and inhibit the growth of cancer cells. However, further research is needed to fully understand the biochemical and physiological effects of IMPA.
Advantages and Limitations for Lab Experiments
One advantage of using IMPA in lab experiments is that it is a relatively stable compound that can be easily synthesized. Additionally, IMPA has been shown to have potential therapeutic properties, making it an interesting compound to study. However, one limitation of using IMPA in lab experiments is that its mechanism of action is not fully understood, making it difficult to design experiments to fully understand its effects.
Future Directions
There are several potential future directions for research on IMPA. One area of interest is the development of IMPA-based drugs for the treatment of cancer and inflammation. Additionally, further research is needed to fully understand the mechanism of action of IMPA and its effects on various signaling pathways and enzymes. Finally, research on the potential neuroprotective effects of IMPA could lead to the development of new treatments for neurodegenerative diseases.
Synthesis Methods
The synthesis of IMPA involves the reaction of 4-methoxyphenol with 2-bromoacetophenone to yield 2-(4-methoxyphenoxy)acetophenone. This intermediate is then reacted with isopropylmagnesium bromide and methylmagnesium bromide to yield the final product, N-(1-isopropyl-2-methylpropyl)-2-(4-methoxyphenoxy)acetamide.
Scientific Research Applications
IMPA has been studied for its potential therapeutic properties, particularly in the treatment of cancer and inflammation. Studies have shown that IMPA can inhibit the growth of cancer cells and reduce inflammation in animal models. Additionally, IMPA has been shown to have antioxidant and neuroprotective effects.
properties
IUPAC Name |
N-(2,4-dimethylpentan-3-yl)-2-(4-methoxyphenoxy)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25NO3/c1-11(2)16(12(3)4)17-15(18)10-20-14-8-6-13(19-5)7-9-14/h6-9,11-12,16H,10H2,1-5H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UDTJGLFFWUDMJX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(C)C)NC(=O)COC1=CC=C(C=C1)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,4-dimethylpentan-3-yl)-2-(4-methoxyphenoxy)acetamide |
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